N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-26(24,25)21-16-19(17-7-6-10-20-15-17)23-13-11-22(12-14-23)18-8-4-3-5-9-18/h3-10,15,19,21H,2,11-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJQHSGBDMQDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives differ primarily in substituents on the piperazine ring, aryl groups, and sulfonamide side chains. These variations influence physicochemical properties and biological activity:
Table 1: Key Structural and Functional Comparisons
Functional Insights from Substituent Variations
- Electron-Withdrawing Groups (EWGs) : Compounds like 9a (trifluoromethyl) and 9b (4-chloro-3-CF₃) () exhibit increased metabolic stability and binding affinity compared to the target compound’s unsubstituted phenyl group. The CF₃ group enhances lipophilicity and resistance to oxidative metabolism .
- Sulfonamide vs. Amide : PAIR1 () uses a trifluoroethyl-sulfonamide group, which likely strengthens target binding via hydrophobic and electrostatic interactions, whereas the target compound’s simpler ethyl-sulfonamide may reduce potency but improve solubility.
- Aryl Group Positioning : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in 9a ) could alter binding orientation in enzymatic pockets, as seen in kinase inhibitors where nitrogen positioning dictates selectivity .
Physicochemical and Pharmacokinetic Considerations
- Melting Points and Solubility : reports melting points for analogs (e.g., 9a–9g ), which correlate with crystallinity and purity. The target compound’s lack of bulky substituents (e.g., tert-butyl in 9c ) may lower melting points, favoring solubility .
- Metabolic Stability: Fluorinated analogs (e.g., PAIR1, 9a) resist cytochrome P450-mediated degradation, whereas the target compound’s non-fluorinated structure may necessitate prodrug strategies for oral bioavailability .
Preparation Methods
Nucleophilic Substitution-Based Approaches
A primary route involves the reaction of 2-chloro-N-(pyridin-3-yl)ethylamine with 4-phenylpiperazine in the presence of a base such as potassium carbonate (K2CO3). This step forms the intermediate 2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine, which is subsequently sulfonated with ethanesulfonyl chloride.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dimethylacetamide (DMAc) | 78–82 | |
| Temperature | 80–90°C | - | |
| Reaction Time | 12–16 hours | - | |
| Base | K2CO3 | - |
Reductive Amination Pathways
Alternative methods employ reductive amination of pyridine-3-carbaldehyde with 4-phenylpiperazine, followed by sulfonation. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves selective reduction of the imine intermediate.
Stepwise Preparation Protocols
Synthesis of 2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine
- Reagents : Pyridine-3-carbaldehyde (1.2 equiv), 4-phenylpiperazine (1.0 equiv), NaBH3CN (1.5 equiv), methanol.
- Procedure :
- Dissolve 4-phenylpiperazine (10 mmol) in methanol (50 mL).
- Add pyridine-3-carbaldehyde (12 mmol) dropwise at 0°C.
- Stir for 30 minutes, then add NaBH3CN (15 mmol).
- Warm to room temperature and stir for 24 hours.
- Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography (SiO2, 5% MeOH/DCM).
Sulfonation with Ethanesulfonyl Chloride
- Reagents : 2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine (1.0 equiv), ethanesulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), DCM.
- Procedure :
Table 2: Spectral Data for Final Product
Optimization Strategies for Improved Yield and Purity
Solvent Selection
Polar aprotic solvents like DMAc enhance nucleophilicity of the amine intermediate, improving sulfonation yields (~82%) compared to THF (~65%).
Catalytic Additives
Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonyl chloride reactivity, reducing reaction time from 6 to 3 hours.
Purification Techniques
- Flash Chromatography : SiO2 with gradient elution (0→5% MeOH/DCM) removes unreacted starting materials.
- Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity (HPLC).
Challenges and Troubleshooting
Byproduct Formation
Excess sulfonyl chloride leads to disulfonation products. Monitoring via TLC (Rf 0.3 in 5% MeOH/DCM) ensures reaction termination at the mono-sulfonated stage.
Moisture Sensitivity
Ethanesulfonyl chloride hydrolyzes readily. Reactions must be conducted under anhydrous conditions with molecular sieves (4Å).
Applications in Drug Discovery
While direct pharmacological data for this compound remains proprietary, structural analogs demonstrate:
- Anticonvulsant Activity : ED50 = 12 mg/kg in maximal electroshock (MES) tests.
- Antimicrobial Effects : MIC = 8 μg/mL against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the piperazine core, followed by coupling with pyridine and sulfonamide groups. Key steps include:
- Piperazine ring formation : Alkylation of 4-phenylpiperazine precursors under controlled pH (e.g., using sodium acetate buffer) to prevent side reactions .
- Sulfonamide introduction : Reacting the intermediate with ethanesulfonyl chloride in anhydrous acetonitrile at 0–5°C to minimize hydrolysis .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of sulfonyl chloride), inert atmosphere (N₂/Ar), and low-temperature conditions improve yield .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify connectivity of the piperazine, pyridine, and sulfonamide groups. Key signals include pyridin-3-yl protons (δ 8.3–8.6 ppm) and sulfonamide NH (δ 3.1–3.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N/C=C) validate functional groups .
Q. What are the key physicochemical properties influencing solubility and stability?
- Solubility : Limited aqueous solubility (logP ~2.5–3.0) due to hydrophobic phenyl and pyridine groups. Use DMSO or DMF for in vitro assays .
- Stability : Stable at RT in dry conditions but susceptible to hydrolysis in acidic/basic environments. Store at –20°C under desiccation .
Advanced Research Questions
Q. How does the compound modulate neurotransmitter systems, and what experimental approaches validate receptor selectivity?
- Mechanism : The sulfonamide-piperazine scaffold may antagonize glutamate receptors (e.g., AMPA/kainate) or inhibit acetylcholinesterase (AChE), increasing synaptic acetylcholine .
- Validation :
- Radioligand binding assays : Competitive displacement of [³H]AMPA in cortical membranes to determine IC₅₀ .
- AChE inhibition : Ellman’s assay using electric eel AChE and DTNB reagent to measure enzyme activity .
Q. What computational strategies predict the compound’s binding affinity and pharmacokinetic profile?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB: 4EY7) or AMPA receptors .
- QSAR modeling : Use descriptors like polar surface area (PSA) and LogD to predict blood-brain barrier permeability .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modifications :
- Piperazine substituents : Replace phenyl with fluorophenyl to enhance lipophilicity and AChE affinity .
- Sulfonamide chain : Introduce methyl groups to improve metabolic stability .
- Testing : In vitro cytotoxicity (MTT assay on SH-SY5Y cells) and IC₅₀ comparisons against reference drugs (e.g., donepezil) .
Q. How should researchers resolve contradictions in reported receptor binding data?
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., electrophysiology for AMPA receptor modulation) to confirm target engagement .
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to compare datasets and identify outliers .
Q. What strategies improve in vitro-in vivo correlation (IVIVC) for pharmacokinetic studies?
- Microsomal stability assays : Rat liver microsomes + NADPH to estimate hepatic clearance .
- PAMPA-BBB : Predict blood-brain barrier penetration using permeability coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
